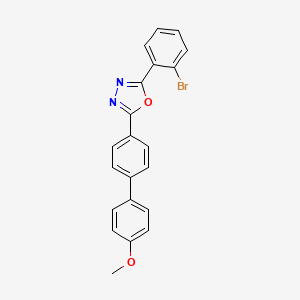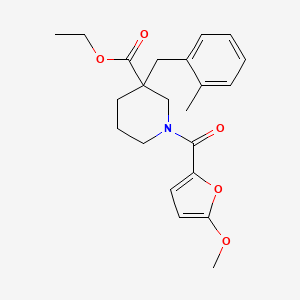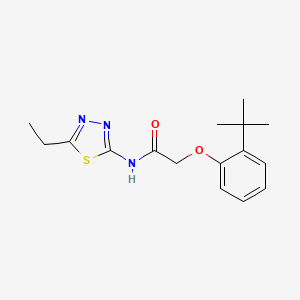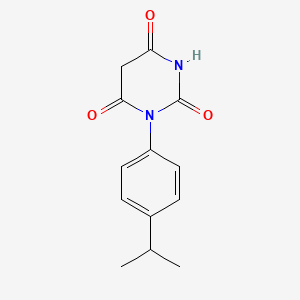
2-(2-bromophenyl)-5-(4'-methoxy-4-biphenylyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromophenyl)-5-(4'-methoxy-4-biphenylyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as Bromophenyl biphenyl oxadiazole (PBD) and is widely used as a fluorescent dye in biological and medical research.
作用機序
The mechanism of action of PBD is not well understood, but it is believed to interact with the hydrophobic regions of biomolecules such as proteins and lipids. The compound's fluorescent properties allow researchers to track the movement and interactions of these biomolecules in real-time, providing valuable insights into their functions and interactions.
Biochemical and Physiological Effects:
PBD has no known biochemical or physiological effects on living organisms. It is considered to be a non-toxic and non-carcinogenic compound, making it safe for use in biological and medical research.
実験室実験の利点と制限
The primary advantage of PBD is its fluorescent properties, which make it an ideal tool for studying biomolecules in living cells and tissues. The compound is also relatively easy to synthesize and has a long shelf life, making it a cost-effective option for researchers. However, PBD has some limitations, including its limited solubility in water and its sensitivity to light and heat.
将来の方向性
Despite its widespread use in scientific research, there is still much to learn about the potential applications of PBD. Some possible future directions for research include:
1. Developing new synthetic methods for PBD that improve its solubility and stability.
2. Studying the interactions of PBD with different biomolecules to better understand its mechanism of action.
3. Exploring the use of PBD in new imaging techniques, such as super-resolution microscopy.
4. Investigating the potential use of PBD in drug delivery systems and other medical applications.
Conclusion:
2-(2-bromophenyl)-5-(4'-methoxy-4-biphenylyl)-1,3,4-oxadiazole is a versatile and valuable tool for scientific research. Its fluorescent properties make it an ideal tool for studying biomolecules in living cells and tissues, and its non-toxic and non-carcinogenic properties make it safe for use in biological and medical research. With further research, PBD has the potential to revolutionize our understanding of the biological and physiological processes that underlie life.
合成法
The synthesis of 2-(2-bromophenyl)-5-(4'-methoxy-4-biphenylyl)-1,3,4-oxadiazole involves the reaction of 2-bromo-1-phenyl-1H-benzo[d]imidazole with 4'-methoxy-4-biphenylcarboxaldehyde in the presence of a base such as potassium carbonate. The reaction occurs under reflux conditions in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and yields the desired PBD compound.
科学的研究の応用
The PBD compound has numerous applications in scientific research. One of its primary uses is as a fluorescent dye for labeling proteins, DNA, and other biomolecules in biological and medical research. The compound absorbs light at a wavelength of 350 nm and emits light at a wavelength of 430 nm, making it ideal for fluorescence microscopy and other imaging techniques.
特性
IUPAC Name |
2-(2-bromophenyl)-5-[4-(4-methoxyphenyl)phenyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O2/c1-25-17-12-10-15(11-13-17)14-6-8-16(9-7-14)20-23-24-21(26-20)18-4-2-3-5-19(18)22/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYKFPJEMISZDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(3-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5002415.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5002423.png)
![6-methyl-5-[5-(5-methyl-2-phenyl-3-furyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5002429.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B5002441.png)

![methyl 3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5002451.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5002458.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5002466.png)
![N-[4-(aminocarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5002472.png)
![2-{[(6-methyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole](/img/structure/B5002480.png)

![5-acetyl-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5002502.png)
